![molecular formula C19H23N3O3S B5859238 N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)
N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
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Description
Synthesis Analysis
The synthesis of N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and related compounds involves the optimization of sulfonamide and benzamide groups. Advanced leads with significant in vitro potency and selectivity, alongside favorable pharmacokinetic and safety profiles, have been developed through meticulous structure-activity relationship (SAR) exploration (Cioffi et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of specific groups for high enantioselectivity and activity. For instance, the arene sulfonyl group has been found critical for high enantioselectivity in certain catalysts, indicating the significance of molecular configurations in the compound’s biological activity (Wang et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving this compound and similar compounds typically focus on modifications to enhance their biological activity. For example, modifications in the benzamide segment have resulted in compounds with significant anti-acetylcholinesterase activity, indicating a substantial influence of chemical structure on biological efficacy (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties such as crystalline structure, molecular weight, and conformation play a crucial role in the compound's biological function. X-ray crystallography studies provide insights into the orthorhombic crystal class and chair conformation of the piperazine ring in related compounds, which are essential for understanding the compound's interactions and stability (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding configurations, are crucial for the compound's biological and pharmacological profiles. Studies on related structures emphasize the importance of sulfonamide metabolism and its impact on clinical drug-drug interactions, highlighting the compound’s metabolic pathways and potential effects on biological systems (Sawant-Basak et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-benzyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . This compound has been evaluated for its anti-tubercular activity, indicating its role in combating tuberculosis infections .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis suggests that it possesses favorable pharmacokinetic properties that allow it to reach its target in the body and exert its therapeutic effects .
Result of Action
The result of the action of N-benzyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its significant anti-tubercular activity . This suggests that the compound effectively disrupts the function of the bacteria, thereby preventing the progression of tuberculosis.
properties
IUPAC Name |
N-benzyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21-10-12-22(13-11-21)26(24,25)18-9-5-8-17(14-18)19(23)20-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENHMJMTHSAJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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